6-chloro-N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the substituents, potentially altering the compound’s biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological effects.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds in this class can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and often exhibit similar biological activities.
Chloro-substituted aromatic compounds: These compounds are known for their diverse chemical reactivity and potential biological effects.
Furan-containing compounds: The presence of a furan ring can significantly influence the compound’s properties and reactivity.
Uniqueness
6-chloro-N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18ClN3O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
6-chloro-N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18ClN3O/c1-12-5-4-6-13(2)18(12)23-20-19(16-9-7-14(3)25-16)22-17-10-8-15(21)11-24(17)20/h4-11,23H,1-3H3 |
InChI Key |
XNHIPUWKDJKHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)C |
Origin of Product |
United States |
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